molecular formula C22H22N4O2 B12751074 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol CAS No. 96825-87-5

1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol

Cat. No.: B12751074
CAS No.: 96825-87-5
M. Wt: 374.4 g/mol
InChI Key: PDVUVVRSLAJFCO-UHFFFAOYSA-N
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Description

1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol is a complex organic compound that belongs to the class of pyridazinoisoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinoisoquinoline core, and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and pyridazinoisoquinoline precursors. The key steps in the synthesis may involve:

    Formation of the pyridazinoisoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the propanol side chain: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.

    Inhibiting or activating enzymes: This can alter metabolic processes within cells.

    Interacting with DNA or RNA: This can affect gene expression and protein synthesis.

Comparison with Similar Compounds

1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can be compared with other similar compounds, such as:

    Pyridazinoisoquinolines: These compounds share a similar core structure but may have different substituents.

    Methoxyphenyl derivatives: These compounds have a methoxyphenyl group but differ in their overall structure and properties.

Properties

CAS No.

96825-87-5

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-[[3-(4-methoxyphenyl)pyridazino[4,3-c]isoquinolin-6-yl]-methylamino]propan-2-ol

InChI

InChI=1S/C22H22N4O2/c1-14(27)13-26(2)22-18-7-5-4-6-17(18)21-20(23-22)12-19(24-25-21)15-8-10-16(28-3)11-9-15/h4-12,14,27H,13H2,1-3H3

InChI Key

PDVUVVRSLAJFCO-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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